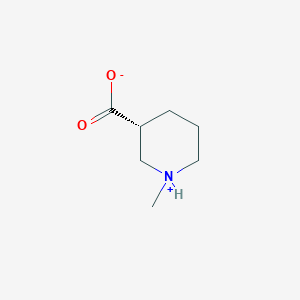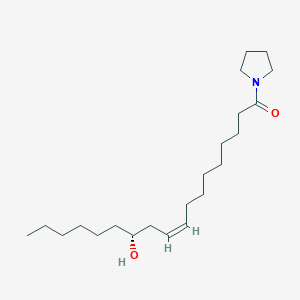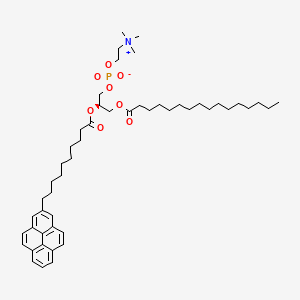![molecular formula C34H66O4 B8049561 9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8049561.png)
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). This compound is an isotopically enriched form of polyunsaturated fatty acid with carbon-13 occurring at positions 1, 2, 3, and 4. It is primarily used as an internal standard for the quantification of 9-PAHSA by nuclear magnetic resonance (NMR) or gas chromatography (GC) or liquid chromatography (LC) mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves the esterification of palmitic acid with 9-hydroxy stearic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The isotopic enrichment with carbon-13 is achieved through the use of isotopically labeled starting materials .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process also includes purification steps such as distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid has several scientific research applications:
Chemistry: Used as an internal standard in NMR, GC, and LC mass spectrometry for the quantification of 9-PAHSA.
Biology: Studied for its role in lipid metabolism and its effects on insulin sensitivity.
Medicine: Investigated for its potential therapeutic effects in improving glucose tolerance and reducing inflammation.
Industry: Utilized in the development of high-purity lipid standards for pharmaceutical research
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways involved in lipid metabolism. It improves glucose tolerance by stimulating insulin secretion and has anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-PAHSA: The non-isotopically enriched form of the compound.
Other FAHFAs: Includes compounds like palmitoleic acid esters and oleic acid esters.
Uniqueness
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is unique due to its isotopic enrichment with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This isotopic labeling allows for precise quantification and tracking in metabolic studies .
Eigenschaften
IUPAC Name |
9-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-CGRMNBRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)

![(2S,3S)-2,3-dibenzoyloxy-4-[(7R)-2-tert-butyl-7-methyl-1,4-diazepane-1-carbonyl]oxy-4-oxobutanoic acid](/img/structure/B8049492.png)




![(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049531.png)
![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21Z,28S,30S)-21-ethylidene-9,30-dihydroxy-18-[(1S)-1-hydroxyethyl]-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8049547.png)


![5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide](/img/structure/B8049567.png)

